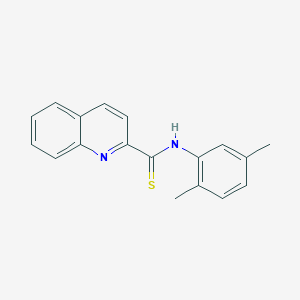

N-(2,5-dimethylphenyl)-2-quinolinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoline derivatives, such as N-(2,5-dimethylphenyl)-2-quinolinecarbothioamide, involves strategic functionalization and cyclization reactions. An example approach includes using N,N-Dimethylformamide (DMF) as a carbon synthon for the synthesis of N-heterocycles, indicating DMF's role in contributing methyl, acyl, and amino groups in heterocycle syntheses. This method showcases the versatility and efficiency of using DMF in constructing complex quinoline structures (Li et al., 2021).

Molecular Structure Analysis

Detailed molecular structure analysis is essential to understand the chemical behavior of this compound. Spectral analysis techniques like FT-IR, 1H NMR, and UV–visible spectroscopy are commonly employed. Quantum chemical studies provide insights into molecular geometry, electronic properties, and potential nonlinear optical behavior, contributing to a comprehensive understanding of the compound's structure (Fatma et al., 2015).

Chemical Reactions and Properties

The chemical reactions of quinoline derivatives can vary widely, encompassing electrophilic substitution, nucleophilic addition, and complex formation with metals. For instance, the synthesis and antimicrobial activity of silver(I)quinoxaline compounds demonstrate the reactivity of quinoline structures with silver, leading to potential applications in antimicrobial treatments (Abu-Youssef et al., 2006).

Future Directions

“N-(2,5-dimethylphenyl)-2-quinolinecarbothioamide” and its derivatives could be further explored as novel scaffolds for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi . This suggests potential future directions in antimicrobial drug discovery.

properties

IUPAC Name |

N-(2,5-dimethylphenyl)quinoline-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2S/c1-12-7-8-13(2)17(11-12)20-18(21)16-10-9-14-5-3-4-6-15(14)19-16/h3-11H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUGPOPGHHQGRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=S)C2=NC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-chloro-6-fluorobenzyl)thio]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B5710443.png)

![1-ethyl-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B5710453.png)

![(2-methylphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5710475.png)

![5-[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5710484.png)

![N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5710490.png)

![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone]](/img/structure/B5710515.png)

![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide](/img/structure/B5710528.png)

![2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide](/img/structure/B5710535.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B5710539.png)